molecular formula C16H10ClF6N5 B11085575 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B11085575
M. Wt: 421.73 g/mol
InChI Key: ZJCNHROBLDFXML-UHFFFAOYSA-N
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Description

6-Amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl cyanide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl cyanide typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

6-Amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl cyanide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl chloride
  • 6-Amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl bromide

Uniqueness

What sets 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl cyanide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyanide group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H10ClF6N5

Molecular Weight

421.73 g/mol

IUPAC Name

6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C16H10ClF6N5/c1-7-11-13(28(27-7)10-5-3-2-4-9(10)17)26-12(25)8(6-24)14(11,15(18,19)20)16(21,22)23/h2-5,26H,25H2,1H3

InChI Key

ZJCNHROBLDFXML-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(N2)N)C#N)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3Cl

Origin of Product

United States

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